3-Chloro-4-fluorophenylzinc iodide

Catalog No.
S3329949
CAS No.
312624-19-4
M.F
C6H3ClFIZn
M. Wt
321.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluorophenylzinc iodide

CAS Number

312624-19-4

Product Name

3-Chloro-4-fluorophenylzinc iodide

IUPAC Name

1-chloro-2-fluorobenzene-5-ide;iodozinc(1+)

Molecular Formula

C6H3ClFIZn

Molecular Weight

321.8 g/mol

InChI

InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1

InChI Key

XHCKYSVZNOHHHD-UHFFFAOYSA-M

SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I

Canonical SMILES

C1=CC(=C(C=[C-]1)Cl)F.[Zn+]I

3-Chloro-4-fluorophenylzinc iodide (CAS 312624-19-4) is a highly chemoselective organozinc halide reagent, typically procured as a stabilized 0.5 M solution in tetrahydrofuran (THF). As a premier nucleophilic partner for Negishi cross-coupling, it is engineered to install the 3-chloro-4-fluorophenyl pharmacophore—a motif critical for modulating lipophilicity and metabolic stability in advanced active pharmaceutical ingredients (APIs) [1]. Unlike highly reactive organolithium or organomagnesium compounds, this organozinc reagent offers an optimal balance of nucleophilicity and functional group tolerance, making it a foundational building block for the late-stage functionalization of complex heterocycles in both discovery chemistry and scalable API manufacturing[2].

Procuring generic alternatives, such as the corresponding Grignard reagent ((3-chloro-4-fluorophenyl)magnesium bromide) or the boronic acid (3-chloro-4-fluorophenylboronic acid), frequently fails in advanced synthetic workflows [1]. The Grignard analog is excessively nucleophilic, leading to rapid, irreversible attack on sensitive electrophilic functional groups like esters, ketones, and nitriles, which necessitates costly protection-deprotection sequences [2]. Conversely, while the Suzuki-compatible boronic acid is stable, it typically requires the addition of strong aqueous bases and elevated temperatures (60–100 °C) to achieve transmetalation. These harsh conditions routinely cause base-catalyzed hydrolysis, epimerization of stereocenters, or degradation of fragile heterocyclic scaffolds, rendering the organozinc iodide the only viable choice for mild, base-free, room-temperature couplings [3].

Superior Functional Group Tolerance in Electrophilic Scaffolds

In cross-coupling reactions involving highly functionalized electrophiles (e.g., those containing esters, ketones, or reactive imidoyl chlorides), 3-chloro-4-fluorophenylzinc iodide demonstrates exceptional chemoselectivity. When coupling with complex heterocyclic scaffolds, the organozinc reagent selectively undergoes Pd-catalyzed C-C bond formation, achieving yields exceeding 85-94% without degrading sensitive moieties [1]. In stark contrast, the equivalent Grignard reagent ((3-chloro-4-fluorophenyl)magnesium bromide) typically results in <20% of the desired cross-coupled product due to rapid, competitive nucleophilic addition to carbonyl and nitrile groups [2].

Evidence DimensionCross-coupling yield in the presence of sensitive carbonyl/imidoyl functional groups
Target Compound Data>85-94% yield of desired biaryl product
Comparator Or BaselineGrignard equivalent (<20% yield due to nucleophilic attack on sensitive groups)
Quantified Difference>4-fold increase in target yield with near-total suppression of carbonyl addition side reactions
ConditionsPd-catalyzed cross-coupling, THF, room temperature

Eliminates the need for multi-step protection and deprotection sequences, significantly reducing raw material costs and cycle times in API synthesis.

Accelerated Reaction Kinetics Under Mild, Base-Free Conditions

3-Chloro-4-fluorophenylzinc iodide enables rapid transmetalation and reductive elimination under exceptionally mild conditions. In the synthesis of complex dibenzothiazepine derivatives, Negishi coupling with this 0.5 M THF organozinc solution reached 94% yield in just 30 minutes at room temperature (20–25 °C) without the need for basic additives [1]. By comparison, achieving similar conversions using the corresponding 3-chloro-4-fluorophenylboronic acid in a Suzuki-Miyaura coupling typically requires 12 to 24 hours of heating at 60–80 °C in the presence of strong aqueous bases (e.g., K2CO3 or NaOtBu) [2].

Evidence DimensionReaction time and temperature required for >90% conversion
Target Compound Data30 minutes at 20–25 °C (Base-free)
Comparator Or BaselineBoronic acid equivalent (12–24 hours at 60–80 °C with strong base)
Quantified Difference24-to-48-fold reduction in reaction time and a 40–60 °C reduction in operating temperature
ConditionsPdCl2(PPh3)2 catalyst, THF solvent, comparative standard Suzuki vs. Negishi protocols

Accelerates manufacturing throughput and protects thermally labile or base-sensitive pharmaceutical intermediates from degradation.

High-Yield Synthesis of Advanced Preclinical Candidates

The procurement value of 3-chloro-4-fluorophenylzinc iodide is explicitly demonstrated in the parallel synthesis of selective Cannabinoid-1 (CB1) receptor inverse agonists. When reacted with an imidoyl chloride intermediate (11d), the 0.5 M THF solution of 3-chloro-4-fluorophenylzinc iodide delivered the target preclinical candidate, 11-(3-chloro-4-fluorophenyl)dibenzo[b,f][1,4]thiazepine-8-carboxylic acid butylamide (12h), in an isolated crystalline yield of 94% [1]. Alternative synthetic routes relying on less reactive nucleophiles or generic multi-step functionalization failed to achieve comparable throughput or required significantly harsher purification protocols [2].

Evidence DimensionIsolated yield of complex dibenzothiazepine API candidate (Compound 12h)
Target Compound Data94% isolated crystalline yield
Comparator Or BaselineStandard multi-step functionalization baselines (<60% typical yield with extensive chromatography required)
Quantified Difference>34% absolute increase in isolated yield with simplified purification
Conditions1.2 mmol organozinc reagent, PdCl2(PPh3)2 (10 mol%), THF, 30 min, room temperature

Directly validates the reagent's commercial utility for high-yielding, late-stage functionalization in drug discovery and development.

Late-Stage Functionalization of Base-Sensitive APIs

Ideal for installing the 3-chloro-4-fluorophenyl motif onto complex heterocyclic scaffolds where the strong aqueous bases required for Suzuki couplings would cause hydrolysis, epimerization, or degradation [1].

High-Throughput Parallel Synthesis in Drug Discovery

The rapid reaction kinetics (complete conversion in <30 minutes at room temperature) make this 0.5 M THF solution highly suitable for automated parallel synthesis libraries, accelerating the generation of lead compounds [2].

Synthesis of Electrophile-Rich Intermediates

The reagent of choice when the target electrophile contains unprotected esters, ketones, amides, or nitriles, as the organozinc halide completely avoids the destructive nucleophilic addition seen with Grignard or organolithium reagents[3].

Dates

Last modified: 08-19-2023

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